molecular formula C11H9N3O B8773514 2-(pyrimidin-2-ylamino)benzaldehyde

2-(pyrimidin-2-ylamino)benzaldehyde

Cat. No.: B8773514
M. Wt: 199.21 g/mol
InChI Key: JMUJOSDMSQCYLI-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-ylamino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a pyrimidylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylamino)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-ylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts

Major Products Formed

    Oxidation: 2-(2-Pyrimidylamino)benzoic acid.

    Reduction: 2-(2-Pyrimidylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-(pyrimidin-2-ylamino)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylamino)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridylamino)benzaldehyde: Similar structure but with a pyridyl group instead of a pyrimidyl group.

    2-(2-Imidazolylamino)benzaldehyde: Contains an imidazolyl group instead of a pyrimidyl group.

    2-(2-Thiazolylamino)benzaldehyde: Features a thiazolyl group instead of a pyrimidyl group

Uniqueness

2-(pyrimidin-2-ylamino)benzaldehyde is unique due to the presence of the pyrimidylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(pyrimidin-2-ylamino)benzaldehyde

InChI

InChI=1S/C11H9N3O/c15-8-9-4-1-2-5-10(9)14-11-12-6-3-7-13-11/h1-8H,(H,12,13,14)

InChI Key

JMUJOSDMSQCYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromobenzaldehyde (0.35 mL, 3.0 mmol), 2-aminopyrimidine (0.34 g, 3.6 mmol), tris(dibenzylideneacetone)dipalladium (28 mg, 0.030 mmol), 9,9-dimethyl-4,6-bis(diphenylphosphino)xanthene (38 mg, 0.066 mmol) and cesium carbonate (28 mg, 0.030 mmol) in 1,4-dioxane (6.0 mL) was stirred at 100° C. for 19 hours under argon atmosphere. After cooling to room temperature, the reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane to hexane/ethyl acetate=8/2) to obtain 2-(2-pyrimidylamino)benzaldehyde (0.38 g, 64%).
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